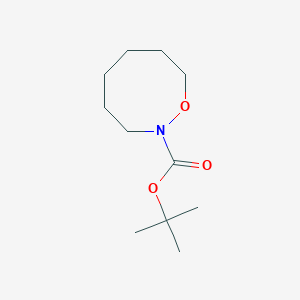![molecular formula C22H15ClN2O2S B12620495 Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro- CAS No. 920035-49-0](/img/structure/B12620495.png)
Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro- is a complex organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a benzonitrile group attached to a benzothiazole moiety through a methoxy linkage, along with additional chloro and methyl substituents on the phenoxy ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro- typically involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Methoxylation: The benzothiazole derivative is then reacted with a methoxy group donor, such as dimethyl sulfate, to introduce the methoxy linkage.
Coupling with Phenoxy Ring: The methoxylated benzothiazole is coupled with a chlorinated phenoxy derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro- involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group attached to a benzene ring.
2-Benzothiazolylmethoxybenzene: Lacks the chloro and methyl substituents.
5-Chloro-2-methoxybenzonitrile: Lacks the benzothiazole moiety.
Uniqueness
Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro- is unique due to the combination of its benzothiazole moiety, methoxy linkage, and additional chloro and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
920035-49-0 |
|---|---|
Molekularformel |
C22H15ClN2O2S |
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
3-[3-(1,3-benzothiazol-2-ylmethoxy)-5-methylphenoxy]-5-chlorobenzonitrile |
InChI |
InChI=1S/C22H15ClN2O2S/c1-14-6-17(26-13-22-25-20-4-2-3-5-21(20)28-22)11-18(7-14)27-19-9-15(12-24)8-16(23)10-19/h2-11H,13H2,1H3 |
InChI-Schlüssel |
ILFXWHOEAWYPPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)C#N)Cl)OCC3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[Ethoxy(phenyl)phosphoryl]-L-threonine](/img/structure/B12620416.png)


![2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine](/img/structure/B12620424.png)
![2-[(Octadec-9-enylamino)methyl]phenol](/img/structure/B12620429.png)

![[Ethyl(dimethyl)silyl] pentanoate](/img/structure/B12620437.png)





![N-(4-Sulfamoylphenyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12620483.png)

